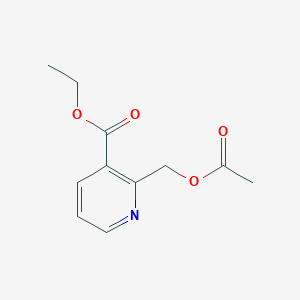

Ethyl 2-(acetoxymethyl)nicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(acetyloxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-15-11(14)9-5-4-6-12-10(9)7-16-8(2)13/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPQSDWNTJHWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Properties of Ethyl 2 Acetoxymethyl Nicotinate

The chemical and physical properties of Ethyl 2-(acetoxymethyl)nicotinate are summarized in the table below.

| Property | Value |

| IUPAC Name | ethyl 2-(acetyloxymethyl)pyridine-3-carboxylate |

| Synonym | 2-acetoxymethyl-nicotinic acid ethyl ester |

| CAS Number | 31181-70-1 |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| Boiling Point | 133-136 °C (at 3 Torr) chemicalbook.com |

| Density | 1.175 ± 0.06 g/cm³ (Predicted) chemicalbook.com |

| pKa | 1.92 ± 0.29 (Predicted) chemicalbook.com |

Synthesis and Manufacturing

A common strategy involves the initial oxidation of the methyl group at the 2-position of ethyl 2-methylnicotinate to a hydroxymethyl group, yielding ethyl 2-(hydroxymethyl)nicotinate. This transformation can be achieved using various oxidizing agents. Subsequently, the resulting primary alcohol is acetylated to introduce the acetoxymethyl group.

The key steps in this proposed synthesis are:

Formation of Ethyl 2-(hydroxymethyl)nicotinate: This intermediate is crucial. Its synthesis can be approached by the reduction of a corresponding dicarboxylic ester, such as dimethyl pyridine-2,5-dicarboxylate, using a reducing agent like sodium borohydride (B1222165) in the presence of calcium chloride.

Acetylation: The hydroxyl group of ethyl 2-(hydroxymethyl)nicotinate can then be acetylated using a standard acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

This method provides a logical pathway to access Ethyl 2-(acetoxymethyl)nicotinate from more readily available starting materials.

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of Ethyl 2-(acetoxymethyl)nicotinate is dictated by the interplay of its three principal functional groups: the pyridine (B92270) ring, the ethyl nicotinate (B505614) ester, and the acetoxymethyl ester.

Reactivity of the Ester Groups: Both the ethyl ester at the 3-position and the acetate (B1210297) ester of the methyl group at the 2-position are susceptible to hydrolysis under either acidic or basic conditions. This reaction would yield the corresponding carboxylic acid and alcohol, respectively. The relative rates of hydrolysis would depend on the specific reaction conditions. These ester linkages provide synthetic handles for further derivatization, for instance, through transesterification or amidation.

Reactivity of the Pyridine Ring: The pyridine nitrogen imparts a degree of electron deficiency to the aromatic ring, influencing its reactivity in substitution reactions. The ring can undergo electrophilic substitution, although it is generally less reactive than benzene (B151609) and substitution typically occurs at the 3- or 5-position. The nitrogen atom itself can act as a nucleophile or a base, allowing for reactions such as N-alkylation or the formation of N-oxides.

Reactivity of the Acetoxymethyl Group: The acetoxymethyl group can be selectively cleaved to unmask the primary alcohol (hydroxymethyl group). This deprotection is a key reaction, allowing for subsequent transformations at this position, such as oxidation to an aldehyde or carboxylic acid, or conversion into other functional groups.

Applications in Organic Synthesis

Direct Esterification Approaches

The initial and fundamental step in the synthesis of the target molecule's scaffold is the esterification of nicotinic acid with ethanol (B145695) to produce ethyl nicotinate (B505614). This transformation is a classic example of Fischer-Speier esterification.

Acid-Catalyzed Routes for Nicotinic Acid Esterification

The most conventional and widely employed method for synthesizing ethyl nicotinate is the acid-catalyzed esterification of nicotinic acid (also known as niacin or vitamin B3) with ethanol. This reaction is typically facilitated by a strong mineral acid catalyst, such as concentrated sulfuric acid. The process involves heating a mixture of nicotinic acid and an excess of absolute ethanol under reflux conditions. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the ethanol. The reaction is reversible, and to drive the equilibrium towards the product, excess ethanol is used, and the water formed during the reaction is often removed.

Optimization of Reaction Conditions: Temperature, Solvents, and Catalytic Systems

The efficiency of ethyl nicotinate synthesis is highly dependent on the optimization of reaction parameters. Traditional methods using concentrated sulfuric acid, while effective, present challenges related to product purification and the generation of acidic waste. Post-reaction, the mixture must be cooled, neutralized (often with a sodium carbonate solution), and then the product is extracted using a solvent like ethyl acetate (B1210297). This process can lead to the loss of product and generates significant amounts of wastewater.

To address these issues, alternative methodologies have been developed. One such improved method involves the use of toluene (B28343) as a solvent. In a patented process, nicotinic acid is reacted with absolute ethanol in toluene. This system allows for the azeotropic removal of water as the reaction progresses, thus driving the equilibrium towards the formation of the ester. The reaction is conducted at a controlled temperature of 50-65°C for 3 to 6 hours. This method not only improves the yield but also simplifies the workup procedure.

Role of Solid Acid Catalysts in Ester Synthesis

To create a more environmentally benign and industrially scalable process, research has focused on replacing homogeneous liquid acid catalysts with heterogeneous solid acid catalysts. Solid acid catalysts offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and waste generation.

A specific example is the use of the HND230 solid acid catalyst for the synthesis of ethyl nicotinate. In this procedure, nicotinic acid, absolute ethanol, and the solid catalyst are mixed in toluene. The reaction proceeds at 50-65°C, and upon completion, the solid catalyst can be simply recovered by filtration. The solvent is then removed by distillation under reduced pressure to yield the final product. This method has been reported to achieve a high yield of 97.2% with a product purity of 99.5%.

The following table summarizes the optimized reaction conditions using a solid acid catalyst as described in the patent literature.

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Nicotinic Acid, Absolute Ethanol | |

| Solvent | Toluene | |

| Catalyst | HND230 Solid Acid Catalyst | |

| Temperature | 50-65 °C | |

| Reaction Time | 3-6 hours | |

| Reported Yield | 97.2% | |

| Product Purity (GC) | 99.5% |

Introduction of the Acetoxymethyl Moiety

Once the ethyl nicotinate scaffold is formed, the synthesis of the target compound requires the introduction of a functionalized methyl group at the 2-position of the pyridine ring. This is achieved through a two-step sequence involving the synthesis of a hydroxymethyl precursor followed by its acetylation.

Precursor Synthesis: Routes to 2-(Hydroxymethyl)nicotinates

The key intermediate for the final step is Ethyl 2-(hydroxymethyl)nicotinate. The synthesis of 2-substituted pyridine derivatives can be challenging. However, modern synthetic methods offer pathways to introduce functional groups at this position. One advanced strategy involves the C2-functionalization of pyridine N-oxides. A photoredox-catalyzed method has been developed for the direct hydroxymethylation of pyridine N-oxides using methanol (B129727) as the source of the hydroxymethyl group. This approach allows for the one-step synthesis of 2-hydroxymethylated pyridines from readily available pyridine N-oxide precursors. While this specific reaction has not been reported for ethyl nicotinate N-oxide, it represents a plausible and modern route to obtain the crucial Ethyl 2-(hydroxymethyl)nicotinate intermediate.

Acetylation Strategies for Hydroxymethyl Precursors

The final step in the synthesis of this compound is the acetylation of the primary alcohol in the Ethyl 2-(hydroxymethyl)nicotinate precursor. This is a standard transformation in organic synthesis, commonly achieved through O-acetylation.

A widely used and effective method for this conversion is the use of acetic anhydride (B1165640) in the presence of a base, such as pyridine. The reaction typically proceeds by dissolving the alcohol precursor in pyridine, followed by the addition of acetic anhydride at a reduced temperature (e.g., 0°C). The mixture is then allowed to stir at room temperature until the starting material is consumed. The pyridine acts as both the solvent and a catalyst, activating the acetic anhydride and scavenging the acetic acid byproduct. The reaction is then quenched, and the product is purified, often through extraction and silica (B1680970) gel column chromatography, to yield the final this compound.

The table below outlines a general protocol for this type of acetylation.

| Reagent/Condition | Description | Reference |

|---|---|---|

| Starting Material | Compound with a hydroxyl group (e.g., Ethyl 2-(hydroxymethyl)nicotinate) | |

| Acetylating Agent | Acetic Anhydride (Ac₂O) | |

| Solvent/Catalyst | Pyridine | |

| Temperature | Initial addition at 0°C, then reaction at room temperature | |

| Workup | Quenching with methanol, followed by aqueous extraction | |

| Purification | Silica gel column chromatography |

Multi-step Synthetic Sequences Incorporating the Acetoxymethyl Group

A plausible and chemically sound multi-step synthesis for this compound commences with a more readily available starting material, such as 2-methylnicotinic acid or a related derivative. A common strategy involves the introduction of a functional group at the 2-methyl position that can be subsequently converted to the acetoxymethyl group.

One effective synthetic route proceeds via an intermediate, ethyl 2-(chloromethyl)nicotinate. This pathway can be conceptualized in the following stages:

Chlorination of the Methyl Group : Starting with ethyl 2-methylnicotinate, the methyl group can be chlorinated using a suitable agent like N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., UV light or a radical initiator like AIBN). This reaction selectively replaces a hydrogen atom of the methyl group with a chlorine atom to yield ethyl 2-(chloromethyl)nicotinate.

Nucleophilic Substitution with Acetate : The resulting ethyl 2-(chloromethyl)nicotinate possesses a reactive benzylic-like chloride, which is susceptible to nucleophilic substitution. By reacting this intermediate with an acetate source, such as sodium acetate, in a suitable polar aprotic solvent like dimethylformamide (DMF), the chloride is displaced by the acetate nucleophile to furnish the final product, this compound. smolecule.com

The following table summarizes the key transformations in this synthetic sequence:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | Ethyl 2-methylnicotinate | N-Chlorosuccinimide (NCS), Radical Initiator (e.g., AIBN), Solvent (e.g., CCl4), Heat/UV light | Ethyl 2-(chloromethyl)nicotinate | Free-radical chlorination of the 2-methyl group |

| 2 | Ethyl 2-(chloromethyl)nicotinate | Sodium Acetate (NaOAc), Solvent (e.g., DMF), Heat | This compound | Nucleophilic substitution of chloride by acetate |

An alternative approach could involve the synthesis of ethyl 2-(hydroxymethyl)nicotinate as a key intermediate, followed by acetylation. This would typically involve the reduction of a corresponding carboxylic acid or aldehyde at the 2-position, followed by a standard esterification of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base.

Chemoenzymatic Synthesis and Enantioselective Approaches (if applicable)

The molecular structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, enantioselective synthesis, which aims to produce a single enantiomer of a chiral compound, is not directly applicable to the synthesis of this specific molecule.

However, the broader field of pyridine derivative synthesis has seen the successful application of chemoenzymatic methods to create chiral molecules. acs.orgnih.govnih.gov These approaches often utilize enzymes, such as alcohol dehydrogenases or imine reductases, to introduce chirality with high enantioselectivity. acs.orgnih.gov For instance, prochiral ketones derived from picoline can be enantioselectively reduced to chiral alcohols using alcohol dehydrogenases. nih.gov While these methods are powerful for generating chiral building blocks, they are not necessary for the synthesis of the achiral target compound, this compound.

Purification and Isolation Techniques for Synthetic Intermediates

The successful synthesis of this compound relies on the effective purification and isolation of the intermediates and the final product from the reaction mixtures. Standard laboratory and industrial techniques are employed for this purpose.

For the intermediate ethyl 2-(chloromethyl)nicotinate , after the chlorination reaction, the crude product is typically subjected to a work-up procedure. This often involves washing the organic reaction mixture with an aqueous solution to remove any water-soluble byproducts or unreacted reagents. For instance, a wash with a dilute solution of sodium hydroxide (B78521) can be used to neutralize any acidic impurities. smolecule.com Following the aqueous work-up, the organic solvent is removed under reduced pressure. The resulting crude intermediate can then be purified by techniques such as:

Recrystallization : If the intermediate is a solid at room temperature, it can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography : This technique is widely used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica gel). The crude mixture is loaded onto the column, and a solvent or a mixture of solvents (eluent) is passed through to separate the components.

For the final product, This compound , after the nucleophilic substitution reaction, a similar work-up procedure is followed. The reaction mixture is often diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine to remove residual water, and dried over an anhydrous salt such as sodium sulfate. After filtration and removal of the solvent, the crude product can be purified using:

Vacuum Distillation : If the product is a high-boiling liquid, distillation under reduced pressure can be an effective method for purification, as it lowers the boiling point and prevents thermal decomposition.

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, preparative HPLC can be employed. This technique uses a high-pressure pump to pass the solvent through a column packed with a stationary phase, providing excellent separation of the desired product from any remaining impurities. sielc.comnih.gov

The following table outlines the common purification techniques for the key compounds in the synthetic sequence:

| Compound | Purification Techniques |

|---|---|

| Ethyl 2-(chloromethyl)nicotinate | Aqueous wash, Recrystallization, Column Chromatography |

| This compound | Extraction, Vacuum Distillation, High-Performance Liquid Chromatography (HPLC) |

Reactions of the Acetoxymethyl Group

The acetoxymethyl substituent at the 2-position of the pyridine ring is a key functional group that can be readily modified. Its reactivity is primarily centered around the ester linkage and the benzylic-like nature of the methylene (B1212753) group attached to the pyridine ring.

The acetyl group of the acetoxymethyl moiety can be removed through hydrolysis to yield the corresponding hydroxymethyl derivative, Ethyl 2-(hydroxymethyl)nicotinate. This transformation is a standard ester hydrolysis reaction and can be accomplished under either acidic or basic conditions.

Basic hydrolysis is typically performed using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the acetyl group.

Acid-catalyzed hydrolysis is also an effective method for deacetylation. This reaction is the reverse of Fischer esterification and is typically carried out by heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org An excess of water is used to drive the equilibrium towards the formation of the alcohol and acetic acid. chemguide.co.uk

| Reaction | Reagents | Product |

| Deacetylation/Hydrolysis | NaOH (aq) or HCl (aq)/H₂O | Ethyl 2-(hydroxymethyl)nicotinate |

The acetoxymethyl group can participate in nucleophilic substitution reactions. The acetate ion is a reasonable leaving group, allowing for its displacement by various nucleophiles. The reactivity of this position is enhanced by its "benzylic" character, being adjacent to the pyridine ring, which can stabilize the transition state.

Stronger nucleophiles can directly displace the acetate group. This allows for the introduction of a variety of functional groups at the 2-methyl position of the ethyl nicotinate scaffold. For instance, reaction with amines, thiols, or other nucleophiles can lead to the formation of new carbon-nitrogen, carbon-sulfur, or other carbon-heteroatom bonds. The reactivity is comparable to that of other 2-halomethylpyridine derivatives, which are known to undergo nucleophilic substitution readily.

Reactions of the Ethyl Ester Functionality

The ethyl ester group at the 3-position is another key site for chemical modification, allowing for the synthesis of various nicotinic acid derivatives.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(acetoxymethyl)nicotinic acid. This reaction, like the deacetylation of the acetoxymethyl group, can be achieved under both acidic and basic conditions. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification and involves heating the ester with a large excess of water in the presence of a strong acid catalyst. libretexts.org The reaction is an equilibrium process. chemguide.co.ukmasterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where a base, such as sodium hydroxide, is used. libretexts.org The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the free carboxylic acid. chemguide.co.uk Using hydroxide sources like NaOH, KOH, or LiOH in solvent mixtures such as water/methanol or water/THF is common. commonorganicchemistry.com

| Reaction | Reagents | Product |

| Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 2-(Acetoxymethyl)nicotinic acid |

| Hydrolysis | H₃O⁺ (excess), Heat | 2-(Acetoxymethyl)nicotinic acid |

Studies on the hydrolysis of various nicotinate esters have been conducted, revealing that the rate and feasibility of hydrolysis can be influenced by the structure of the ester and the presence of other functional groups. nih.gov

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification : In this method, the ester is treated with an excess of the desired alcohol in the presence of an acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com

Base-Catalyzed Transesterification : This is typically achieved by using a catalytic amount of an alkoxide base corresponding to the alcohol being used. masterorganicchemistry.com For example, to replace the ethyl group with a methyl group, sodium methoxide (B1231860) in methanol would be used. researchgate.net

To ensure a high yield of the new ester, the alcohol reactant is often used as the solvent. masterorganicchemistry.com This reaction is useful for modifying the ester group to alter the physical or biological properties of the molecule.

| Reaction | Reagents | Example Product |

| Transesterification | CH₃OH, H⁺ or NaOCH₃ (cat.) | Mthis compound |

| Transesterification | Benzyl alcohol, H⁺ or NaOBn (cat.) | Benzyl 2-(acetoxymethyl)nicotinate |

Electrophilic and Nucleophilic Reactions of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. quimicaorganica.orgpearson.com This electronic nature makes it generally unreactive towards electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution. pearson.comgcwgandhinagar.com The reactivity is further influenced by the substituents present on the ring. In this compound, both the ethyl ester and the acetoxymethyl group influence the ring's reactivity.

Electrophilic Aromatic Substitution (EAS)

Pyridine itself is highly resistant to electrophilic attack, requiring harsh reaction conditions. quimicaorganica.orggcwgandhinagar.com The nitrogen atom can be protonated or complex with Lewis acids under typical EAS conditions, which further deactivates the ring. gcwgandhinagar.comyoutube.com When substitution does occur, it is directed to the 3-position (meta to the nitrogen). quimicaorganica.orgquora.com

In this compound, the C3-ester group is an electron-withdrawing group, which further deactivates the ring towards electrophiles. Therefore, electrophilic substitution on the pyridine ring of this compound is expected to be very difficult and would likely require forcing conditions. If a reaction were to occur, it would be predicted to substitute at the C5 position, which is meta to both the nitrogen and the C3-ester group.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen), where the negative charge of the intermediate can be delocalized onto the nitrogen atom. wikipedia.orgquora.comquimicaorganica.org The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution (SNAr).

While this compound does not have a typical leaving group like a halide on the ring, the principles of NAS are important for understanding the reactivity of related derivatives. For example, if the acetoxymethyl group at C2 were converted to a better leaving group, or if a leaving group were present at the C4 or C6 positions, the molecule would be activated for nucleophilic attack at those sites. masterorganicchemistry.com The presence of the electron-withdrawing ester group at C3 would further enhance the ring's susceptibility to nucleophilic attack.

Derivatization for Advanced Chemical Synthesis

The presence of multiple reactive sites in this compound makes it a valuable scaffold for advanced chemical synthesis. Key transformations include the functionalization of the pyridine nitrogen and modifications of the acetoxymethyl and ethyl ester side chains.

The lone pair of electrons on the pyridine nitrogen atom allows for its functionalization through various reactions, primarily N-alkylation and N-arylation. These modifications can significantly alter the electronic properties and biological activity of the molecule.

N-Alkylation: The pyridine nitrogen can be alkylated using a variety of alkylating agents, such as alkyl halides or sulfates. This reaction typically proceeds via an SN2 mechanism to form a pyridinium (B92312) salt. The choice of solvent and reaction conditions can influence the efficiency of the alkylation. For instance, the reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

Table 1: Representative N-Alkylation Reactions of Pyridine Derivatives

| Alkylating Agent | Product Type | General Conditions |

|---|---|---|

| Methyl iodide | N-Methylpyridinium iodide | Stirring at room temperature in DMF |

| Benzyl bromide | N-Benzylpyridinium bromide | Heating in acetonitrile |

N-Arylation: The introduction of an aryl group onto the pyridine nitrogen can be achieved through methods like the Ullmann condensation or Buchwald-Hartwig amination. These reactions typically require a catalyst, often copper or palladium-based, to facilitate the coupling of the pyridine with an aryl halide. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving good yields.

Table 2: Examples of N-Arylation of Nitrogen Heterocycles

| Arylating Agent | Catalyst/Ligand | Base | Solvent |

|---|---|---|---|

| Aryl iodide | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Toluene |

| Aryl bromide | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Dioxane |

The acetoxymethyl and ethyl ester groups on the pyridine ring are amenable to a variety of chemical transformations, providing further avenues for structural diversification.

Transformations of the Acetoxymethyl Group: The acetoxymethyl group can undergo several key reactions. Hydrolysis of the acetate ester, typically under basic or acidic conditions, yields the corresponding alcohol, ethyl 2-(hydroxymethyl)nicotinate. This hydroxymethyl group can then be further functionalized, for example, by oxidation to an aldehyde or conversion to a leaving group for subsequent nucleophilic substitution. Furthermore, the methylene (CH₂) group adjacent to the pyridine ring is activated and can potentially be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This anion can then react with various electrophiles, allowing for the introduction of new substituents at this position.

Transformations of the Ethyl Ester Group: The ethyl ester group can undergo several classical ester transformations:

Hydrolysis: Saponification with a base like sodium hydroxide, followed by acidification, will convert the ethyl ester to the corresponding carboxylic acid, 2-(acetoxymethyl)nicotinic acid.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl group. For instance, reacting with methanol would yield mthis compound.

Amidation: The ethyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction may require elevated temperatures or the use of a catalyst. The resulting amide can be a key building block for further synthetic elaborations.

Table 3: Common Transformations of the Side Chains

| Side Chain | Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|---|

| Acetoxymethyl | Hydrolysis | NaOH (aq), then H₃O⁺ | Hydroxymethyl |

| Acetoxymethyl | Oxidation (of resulting alcohol) | PCC, CH₂Cl₂ | Aldehyde |

| Ethyl Ester | Hydrolysis | LiOH, THF/H₂O | Carboxylic Acid |

| Ethyl Ester | Transesterification | NaOMe, MeOH | Methyl Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. omicsonline.org By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum of this compound would be expected to show distinct signals corresponding to the different proton environments within the molecule.

Based on the structure of this compound, the following proton signals can be predicted:

A triplet signal for the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.

A quartet signal for the methylene protons (-CH₂-) of the ethyl group, split by the adjacent methyl protons.

A singlet for the methylene protons of the acetoxymethyl group (-CH₂-O-).

A singlet for the methyl protons of the acetyl group (-CO-CH₃).

Signals corresponding to the protons on the pyridine ring. The exact chemical shifts and splitting patterns of these aromatic protons depend on their positions on the ring and their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Ethyl -CH₃ | ~1.3 | Triplet (t) | 3H |

| Acetyl -CH₃ | ~2.1 | Singlet (s) | 3H |

| Ethyl -CH₂- | ~4.3 | Quartet (q) | 2H |

| Acetoxymethyl -CH₂- | ~5.4 | Singlet (s) | 2H |

| Pyridine Ring H | ~7.0 - 8.5 | Multiplet (m) | 3H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR and Two-Dimensional NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. weebly.com Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. oregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

| Ethyl -CH₃ | ~14 |

| Acetyl -CH₃ | ~21 |

| Ethyl -O-CH₂- | ~61 |

| Acetoxymethyl -CH₂-O- | ~65 |

| Pyridine Ring Carbons | ~120-155 |

| Ester Carbonyl (Ethyl Ester) | ~165 |

| Ester Carbonyl (Acetyl Ester) | ~170 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary. chemguide.co.uk

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assembling the complete molecular structure. omicsonline.orgwikipedia.org

COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net This helps to connect the different proton signal assignments and build up fragments of the molecule.

HSQC experiments correlate proton signals with their directly attached carbon atoms. wikipedia.org This allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation pattern. For this compound, with a molecular formula of C₁₁H₁₃NO₄, the expected molecular weight is approximately 223.23 g/mol . americanelements.comchemicalbook.com

Upon ionization in the mass spectrometer, the molecule will form a molecular ion (M⁺). The analysis of the fragmentation of this ion can provide valuable structural information. Expected fragmentation pathways for this compound could include:

Loss of the ethoxy group (-OCH₂CH₃) from the ethyl ester.

Loss of the acetoxy group (-OCOCH₃) or the entire acetoxymethyl group.

Cleavage of the ester linkages.

Fragmentation of the pyridine ring.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity and concentration of a substance.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. gcms.cz It is well-suited for the analysis of volatile and thermally stable compounds. While direct analysis of this compound by GC-MS may be possible, derivatization strategies are often employed to improve volatility and chromatographic performance, especially for compounds with polar functional groups. researchgate.net

Derivatization involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For a compound like this compound, which contains ester groups, derivatization might not always be necessary but could be explored to enhance sensitivity or improve peak shape. Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. researchgate.net Another approach could involve transesterification.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. sielc.com It is particularly useful for compounds that are not sufficiently volatile or stable for GC analysis. mdpi.com

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Table 3: Typical HPLC Parameters for the Analysis of Nicotinate Derivatives

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. sielc.com |

| Detection | UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 260 nm). |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Temperature | Ambient or slightly elevated to ensure reproducibility. |

By using a calibrated standard, HPLC can be used to accurately determine the purity of a sample of this compound and to quantify its concentration in various matrices.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. In the case of this compound, IR spectroscopy provides valuable insights into its molecular structure by identifying the characteristic vibrational frequencies of its constituent functional groups.

The primary absorptions of interest in the IR spectrum of this compound are the carbonyl (C=O) stretching vibrations of the two ester functionalities, the C-O stretching vibrations, the C-H stretching vibrations of the aliphatic and aromatic portions of the molecule, and the characteristic vibrations of the pyridine ring.

Detailed analysis of the spectrum reveals specific absorption bands that can be assigned to these functional groups. The presence of two different ester groups—an ethyl ester and an acetoxymethyl ester—results in characteristic C=O and C-O stretching frequencies. The aromatic pyridine ring gives rise to specific C=C and C-N stretching vibrations, as well as C-H bending vibrations.

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups and data from analogous structures. The fingerprint region, typically below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule as a whole.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Ester (C=O) | Stretching | 1735 - 1750 | Strong |

| Ester (C=O) | Stretching | 1715 - 1730 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Weak |

| C-O (Ester) | Stretching | 1000 - 1300 | Strong |

These assignments are based on established correlations between functional groups and their IR absorption frequencies. libretexts.orgpressbooks.publibretexts.orglumenlearning.com The precise position of the absorption bands can be influenced by the molecular environment, including conjugation and electronic effects from the pyridine ring.

Precursor in the Synthesis of Functionalized Pyridine Compounds

The pyridine ring is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. lifechemicals.com Consequently, the development of efficient methods for the synthesis of substituted pyridines is of paramount importance. This compound serves as an excellent starting material for introducing functionality at the 2-position of the pyridine ring. The acetoxymethyl group can be readily transformed into a variety of other functional groups, providing access to a diverse range of pyridine derivatives.

For instance, hydrolysis of the acetate ester furnishes the corresponding alcohol, which can be further oxidized to an aldehyde or a carboxylic acid. These transformations open up avenues for a plethora of subsequent reactions, including Wittig reactions, reductive aminations, and amide bond formations, thereby enabling the synthesis of a vast library of functionalized pyridine compounds.

Utility in the Construction of Complex Heterocyclic Systems

Beyond its role as a precursor to simple functionalized pyridines, this compound is instrumental in the construction of more complex heterocyclic systems. The strategic placement of its functional groups allows for its participation in various cyclization reactions, leading to the formation of fused and bridged heterocyclic scaffolds.

One notable application is in the synthesis of dihydropyridines and other related heterocycles. The Hantzsch pyridine synthesis, a classic multicomponent reaction, can be adapted to utilize derivatives of this compound to produce highly substituted dihydropyridine (B1217469) structures. researchgate.netmdpi.com These dihydropyridine cores are prevalent in a number of biologically active molecules.

Participation in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govnih.gov this compound, with its multiple reactive sites, is an ideal candidate for participation in such reactions.

While specific examples directly involving this compound in well-known named MCRs are not extensively documented in the provided search results, its structural motifs are analogous to those found in reactants for reactions like the Hantzsch and Biginelli reactions. mdpi.comencyclopedia.pub The ester and the activated methyl group can potentially engage in condensation and cyclization cascades, making it a promising substrate for the discovery of novel MCRs and for the synthesis of diverse molecular libraries. The development of MCRs involving this building block could significantly streamline the synthesis of complex pyridine-containing molecules. rug.nl

Strategic Intermediate for Medicinal Chemistry Scaffolds (Focusing on chemical transformations)

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of FDA-approved drugs. lifechemicals.com The ability to readily modify the substituents on this core structure is crucial for optimizing the pharmacological properties of drug candidates. This compound provides a strategic entry point for such modifications.

A key transformation in this context is the reaction of ethyl nicotinate with N-vinylpyrrolidone in the presence of a base, which ultimately leads to the synthesis of nicotine (B1678760) and its derivatives. google.com Although this example uses the parent ethyl nicotinate, the presence of the acetoxymethyl group in this compound offers a handle for further derivatization, allowing for the creation of novel analogs with potentially altered biological activities. For example, the synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives with anti-fibrotic activity has been reported, starting from ethyl nicotinate. nih.gov The chemical transformations enabled by the acetoxymethyl group allow for the exploration of new chemical space around the pyridine core, which is a critical activity in drug discovery and development.

Applications in Chemical Biology and Material Sciences

Reagent in Site-Specific Bioconjugation and Protein Labeling Methodologies

No research articles, patents, or other scientific documents were identified that describe the use of Ethyl 2-(acetoxymethyl)nicotinate as a reagent for site-specific bioconjugation or protein labeling. The chemical structure contains a reactive acetoxymethyl group and an ethyl ester, which theoretically could be explored for such applications. However, there is no published evidence to support its use in these methodologies.

Scaffold for Probing Molecular Interactions (without biological effects)

There is no available literature to suggest that this compound has been utilized as a scaffold for probing molecular interactions. While its nicotinic acid core could potentially serve as a basic framework for the design of molecular probes, no studies have been published detailing such applications or investigating its biological effects in this context.

Potential in Polymer and Materials Chemistry (if applicable based on chemical properties)

The chemical properties of this compound, such as the presence of ester and pyridine (B92270) functionalities, could suggest a potential for its use as a monomer or an additive in polymer and materials chemistry. However, a thorough search of the scientific literature did not yield any studies or reports that have investigated or confirmed its utility in these areas.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for understanding a molecule's behavior at the atomic and electronic levels. Methods such as Density Functional Theory (DFT) and ab initio calculations are typically employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations yield precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Furthermore, these calculations provide deep insights into the electronic structure. Key parameters derived include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A Molecular Electrostatic Potential (MESP) map can also be generated, which illustrates the charge distribution across the molecule and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Despite the power of these methods, specific studies applying them to calculate the optimized geometry and electronic structure of Ethyl 2-(acetoxymethyl)nicotinate have not been reported in the available literature. Therefore, no data tables of its calculated bond lengths, angles, or HOMO/LUMO energies can be presented.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the identification and characterization of a compound.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for assigning signals in experimental spectra and confirming the molecular structure.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. This helps in identifying the presence of specific functional groups by matching calculated vibrational modes (e.g., C=O stretches, C-O stretches) to experimental IR absorption bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption wavelengths (λmax) in a UV-Visible (UV-Vis) spectrum. This provides information about the molecule's conjugated systems and chromophores.

A review of scientific databases indicates that no computational studies have been published that predict the NMR, IR, or UV-Vis spectra for this compound.

Reaction Mechanism Studies and Transition State Analysis

Computational methods are instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the step-by-step mechanism, including any intermediates and transition states.

Transition state analysis involves calculating the geometry and energy of the highest energy point along the reaction coordinate—the transition state. The energy of this state determines the activation energy barrier, which is a key factor controlling the reaction rate. Such studies provide a molecular-level understanding of how reactants are converted into products, which is crucial for optimizing reaction conditions or designing new synthetic routes.

There are no published computational studies detailing reaction mechanisms or performing transition state analysis for reactions specifically involving this compound in the reviewed literature.

Structure-Reactivity Relationship Analysis using Computational Methods

Structure-Reactivity Relationship (SRR) studies, often part of a broader Quantitative Structure-Activity Relationship (QSAR) analysis, use computational descriptors to correlate a molecule's chemical structure with its reactivity. Electronic parameters derived from quantum chemical calculations (such as HOMO/LUMO energies, charge distributions, and electrostatic potentials) are used to build models that can predict the reactivity of a compound or a series of related compounds.

These analyses help in understanding how modifications to a molecule's structure, such as the addition or change of a substituent, will affect its chemical behavior. This predictive capability is highly valuable in fields like drug design and materials science.

However, specific computational studies focused on the structure-reactivity relationships of this compound are not found in the current body of scientific literature.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of ethyl 2-(acetoxymethyl)nicotinate, while achievable through established methods, presents opportunities for optimization in terms of efficiency, cost-effectiveness, and sustainability. A common approach to synthesizing similar nicotinic acid esters involves the esterification of nicotinic acid with an alcohol, often catalyzed by an acid. atamanchemicals.combelnauka.by For this compound, this would likely involve starting from 2-(hydroxymethyl)nicotinic acid and performing a two-step process of esterification of the carboxylic acid and acetylation of the hydroxymethyl group, or starting from a pre-functionalized pyridine (B92270).

Future research could focus on the development of one-pot or tandem reactions that combine the functionalization of the pyridine ring with esterification. Catalytic methods, such as those employing transition metals like gold or palladium, have shown promise in the synthesis of functionalized pyridines and could be adapted for this purpose. nih.govuni-rostock.de The use of solid acid catalysts could also offer a more sustainable alternative to traditional homogeneous catalysts, reducing waste and simplifying purification processes. google.compatsnap.com Furthermore, exploring enzymatic or biocatalytic routes could lead to milder reaction conditions and improved selectivity, aligning with the principles of green chemistry. frontiersin.orgmedcraveonline.com

A key challenge in the synthesis of polysubstituted pyridines is controlling the regioselectivity of the functionalization. acs.org Advanced strategies, such as directed C-H activation or the use of pre-functionalized precursors like 1,4-oxazinones, could provide more precise control over the introduction of substituents on the pyridine ring. acs.org

Exploration of Novel Chemical Transformations and Derivatizations

The structure of this compound offers several avenues for further chemical transformations. The ester and acetoxy groups are susceptible to hydrolysis to yield the corresponding carboxylic acid and alcohol, which can then be further derivatized. The pyridine nitrogen can be quaternized or oxidized to the N-oxide, which can alter the electronic properties and reactivity of the ring system. rsc.org

The acetoxymethyl group at the 2-position is particularly interesting as it can act as a handle for introducing a wide range of functional groups. For instance, the acetate (B1210297) can be displaced by various nucleophiles to introduce new side chains. The methylene (B1212753) bridge could also be a site for radical reactions or metallation, leading to further functionalization.

Future research should systematically explore the reactivity of this compound under various reaction conditions to map out its chemical behavior. This could involve studying its participation in cross-coupling reactions, multicomponent reactions, and cycloadditions to build complex molecular architectures. acs.orgrsc.org

Expansion of Applications in Advanced Organic Synthesis and Materials Science

Functionalized nicotinic acid derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. chemistryjournal.netresearchgate.net The structural motifs present in this compound could be incorporated into new drug candidates. The pyridine ring is a common scaffold in many biologically active molecules, and the ester and acetoxymethyl groups provide points for modification to tune the pharmacological properties of potential drug molecules. rsc.orgnih.govnih.gov

In materials science, nicotinic acid and its derivatives have been used in the preparation of polymers. google.com The ester group of this compound could potentially undergo polymerization or be incorporated into polymer backbones. The pyridine unit can also be used to create metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or gas-storage properties. nih.gov The development of polymers or materials incorporating this compound could lead to novel properties and applications.

Deeper Mechanistic Understanding of its Reactivity and Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, this would involve studying the kinetics and thermodynamics of its reactions. Computational methods, such as density functional theory (DFT), can provide valuable insights into the electronic structure and reactivity of the molecule, helping to predict its behavior in different chemical environments. rsc.org

Experimental studies, such as in-situ spectroscopy and kinetic analysis, can be used to elucidate reaction pathways and identify key intermediates. scitechdaily.com For example, understanding the mechanism of electrophilic and nucleophilic aromatic substitution on the functionalized pyridine ring can guide the regioselective introduction of new substituents. rsc.orgslideshare.net The influence of the existing substituents on the reactivity of the pyridine ring is a key area for investigation. nih.gov

Design of Analogs for Specific Chemical Research Purposes

The design and synthesis of analogs of this compound can provide valuable tools for chemical research. By systematically modifying the structure, it is possible to probe the structure-activity relationships in various applications. For example, analogs with different ester groups (e.g., methyl, tert-butyl) or different acyl groups on the hydroxymethyl substituent could be synthesized to study the effect of steric and electronic factors on reactivity and biological activity. acs.orgnih.gov

Furthermore, isotopically labeled analogs, such as those containing deuterium (B1214612) or carbon-13, could be prepared for use in mechanistic studies or as tracers in biological systems. acs.org The synthesis of fluorinated analogs is also of interest, as the introduction of fluorine can significantly alter the physicochemical and biological properties of a molecule.

The development of a library of analogs based on the this compound scaffold would provide a valuable resource for researchers in various fields, from medicinal chemistry to materials science.

Q & A

Q. What are the recommended synthetic pathways for Ethyl 2-(acetoxymethyl)nicotinate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via esterification or functional group modification of nicotinic acid derivatives. For example, Diels-Alder reactions with methyl acrylate (as in ) may serve as a template for analogous syntheses. Key parameters include:

- Catalyst selection (e.g., Lewis acids for regioselectivity).

- Temperature control (e.g., reflux conditions for ester formation).

- Protecting group strategies for the acetoxymethyl moiety to prevent side reactions.

Reaction progress should be monitored using TLC or HPLC, and purity verified via melting point analysis (e.g., 99°C as in ) or GC-MS ().

Reference :

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm the presence of the ethyl ester (δ ~4.3 ppm for -CH2CH3) and acetoxymethyl group (δ ~2.1 ppm for acetyl).

- HPLC/GC-MS : Compare retention times with reference standards (e.g., Ethyl nicotinate in ) to assess purity.

- Melting Point : Compare experimental values with literature data (e.g., 99°C in ).

Discrepancies in melting points may indicate impurities or polymorphic forms.

Reference :

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (e.g., N2) to prevent hydrolysis. Key recommendations:

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators for dust control ().

- Ventilation : Conduct reactions in fume hoods to limit inhalation exposure.

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes ().

Reference :

Advanced Research Questions

Q. How do metabolic pathways of this compound differ between in vitro and in vivo models?

- Methodological Answer : Design comparative studies using:

- In Vitro : Excised skin models (e.g., hairless rat skin in ) to measure permeation and esterase-mediated hydrolysis.

- In Vivo : Dual agar gel disc-inserted rats () to track systemic absorption and metabolite distribution (e.g., nicotinic acid).

Analyze metabolites via LC-MS/MS and account for interspecies variability in enzyme activity.

Reference :

Q. How can researchers resolve contradictions in published data on the compound’s reactivity or toxicity?

- Population/Problem : Compare toxicity classifications (e.g., vs. 19).

- Intervention/Indicator : Replicate experiments under standardized conditions (e.g., OECD guidelines).

- Comparison/Context : Use meta-analysis to identify confounding variables (e.g., solvent purity in ).

Discrepancies may arise from impurities (e.g., carcinogenic contaminants in ) or methodological differences.

Reference :

Q. What experimental strategies improve reproducibility of this compound synthesis across laboratories?

- Methodological Answer :

- Protocol Harmonization : Document reaction parameters (e.g., stirring speed, solvent grade) as in .

- Quality Control : Use certified reference materials () and validate analytical methods ().

- Data Sharing : Publish raw NMR/LC-MS datasets in open-access repositories for peer validation.

Reference :

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to model binding to nicotinic acetylcholine receptors.

- QSAR : Corrogate structural features (e.g., ester lipophilicity) with permeation data from .

Validate predictions with in vitro assays (e.g., receptor-binding assays).

Reference :

Data Presentation and Ethical Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.